An In-depth Technical Guide to Propargyl Propionate (CAS 1932-92-9)
An In-depth Technical Guide to Propargyl Propionate (CAS 1932-92-9)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl propionate (prop-2-ynyl propanoate), CAS Number 1932-92-9, is a bifunctional organic molecule featuring a terminal alkyne and an ester moiety. This unique structural combination makes it a valuable and versatile building block in modern organic synthesis. The propargyl group provides a reactive handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—while the propionate ester offers a site for further functionalization or can influence the molecule's physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, reactivity, and safe handling of propargyl propionate, with a particular focus on its applications as a synthetic intermediate in the development of complex molecules and pharmacologically active agents.
Chemical Identity and Physicochemical Properties
Propargyl propionate is a colorless to yellow liquid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][] Its structure combines the high-energy terminal alkyne functionality with a short-chain carboxylate ester. This combination dictates its reactivity, solubility, and thermal properties.
| Property | Value | Source(s) |
| CAS Number | 1932-92-9 | [3] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| IUPAC Name | prop-2-ynyl propanoate | [] |
| Synonyms | Propargyl propionate, 2-Propynyl propionate | [][4] |
| Appearance | Colorless or yellow liquid | [4] |
| Boiling Point | 143-144 °C (lit.) | N/A |
| Density | 0.973 g/mL at 25 °C (lit.) | [] |
Synthesis and Purification
The most common and direct route to propargyl propionate is through the esterification of propargyl alcohol with a propionylating agent, such as propionic acid or its more reactive derivatives.
Synthesis Methodology: Fischer Esterification
The synthesis of propargyl propionate can be achieved via a Fischer esterification reaction between propargyl alcohol and propionic acid, typically catalyzed by a strong acid like sulfuric acid. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction.
A more efficient laboratory-scale synthesis involves the reaction of propargyl alcohol with a more reactive acylating agent, such as propionic anhydride, often in the presence of a base or a nucleophilic catalyst.
Step-by-Step Experimental Protocol: Synthesis via Acylation
This protocol is a representative procedure based on standard esterification methods. Yields and specific conditions may vary and should be optimized.
Materials:
-
Propargyl alcohol
-
Propionic anhydride
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add propargyl alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (e.g., 0.1 eq) or pyridine as a base and solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add propionic anhydride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the propionic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude propargyl propionate obtained after workup can be purified by vacuum distillation to yield the final product with high purity.[5] Given its boiling point of 143-144 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent potential polymerization or decomposition at high temperatures.
Caption: General workflow for the synthesis and purification of propargyl propionate.
Spectroscopic Characterization
The identity and purity of propargyl propionate are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified spectrum for propargyl propionate is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of its constituent parts and similar structures.
Predicted ¹H NMR (CDCl₃):
-
~ 4.7 ppm (d, 2H): Methylene protons (-O-CH₂ -C≡CH). The coupling to the acetylenic proton results in a doublet.
-
~ 2.5 ppm (t, 1H): Acetylenic proton (-C≡CH ). The coupling to the methylene protons results in a triplet.
-
~ 2.4 ppm (q, 2H): Methylene protons of the propionyl group (-CO-CH₂ -CH₃). The coupling to the methyl protons results in a quartet.
-
~ 1.2 ppm (t, 3H): Methyl protons of the propionyl group (-CH₂-CH₃ ). The coupling to the methylene protons results in a triplet.
Predicted ¹³C NMR (CDCl₃):
-
~ 173 ppm: Carbonyl carbon (C =O).
-
~ 77 ppm: Quaternary alkyne carbon (-O-CH₂-C ≡CH).
-
~ 75 ppm: Terminal alkyne carbon (-C≡C H).
-
~ 52 ppm: Methylene carbon adjacent to oxygen (-O-C H₂-).
-
~ 27 ppm: Methylene carbon of the propionyl group (-CO-C H₂-CH₃).
-
~ 9 ppm: Methyl carbon of the propionyl group (-CH₂-C H₃).
Infrared (IR) Spectroscopy
The IR spectrum of propargyl propionate exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 cm⁻¹ | ≡C-H stretch | Terminal Alkyne |
| ~ 2100 cm⁻¹ | C≡C stretch | Alkyne |
| ~ 1740 cm⁻¹ | C=O stretch | Ester |
| ~ 1180 cm⁻¹ | C-O stretch | Ester |
Data derived from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of propargyl propionate will show the molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight.
Reactivity and Applications in Drug Development
The synthetic utility of propargyl propionate stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the ester.
The Propargyl Group: A Gateway to "Click Chemistry"
The terminal alkyne is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and the assembly of complex molecules.[7]
Caption: The CuAAC reaction of propargyl propionate with an organic azide.
Exemplary Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol describes the synthesis of 4-(4-((propanoyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid from propargyl propionate and p-azidobenzoic acid, as reported in the literature.[8]
Materials:
-
Propargyl propionate
-
p-Azidobenzoic acid
-
Copper(I) iodide (CuI)
-
Toluene
Procedure:
-
In a reaction vessel, combine propargyl propionate (1.0 eq), p-azidobenzoic acid (1.0 eq), and a catalytic amount of copper(I) iodide.
-
Add toluene as the solvent.
-
Heat the mixture to 110 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard methods, yielding the 1,4-disubstituted triazole.
This reaction demonstrates how propargyl propionate can be used to link the propionate moiety to an aromatic system via a stable triazole linker, a common strategy in medicinal chemistry to connect different pharmacophores.[9]
The Ester Group: A Site for Modification
The propionate ester group can be hydrolyzed under basic or acidic conditions to reveal the propargyl alcohol. This allows for the use of propargyl propionate as a protected form of propargyl alcohol. Alternatively, the ester can be maintained as part of the final molecular structure, where it can influence properties such as lipophilicity and metabolic stability.
Applications in Medicinal Chemistry
The propargyl group is a privileged structural motif in medicinal chemistry.[7][10] Its incorporation into drug candidates can serve several purposes:
-
Covalent Inhibition: The terminal alkyne can act as a warhead for covalent inhibitors of enzymes.
-
Metabolic Stability: The propargyl group can block sites of metabolism.
-
Synthetic Handle: As demonstrated, it provides a reliable point of connection for building larger molecules through click chemistry.
While specific drugs containing the intact propargyl propionate structure are not common, the use of propargyl esters as building blocks is a valuable strategy for introducing the propargyl group into a molecule during a synthetic campaign.
Safety, Handling, and Storage
Propargyl propionate is classified as a flammable liquid and is known to cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties have not been fully investigated.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be light-sensitive, so protection from light is required.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
Conclusion
Propargyl propionate is a highly functional and synthetically useful building block for chemical research and drug development. Its terminal alkyne provides a reliable handle for copper-catalyzed click chemistry, enabling the straightforward construction of complex molecular architectures containing a stable triazole linkage. The ester functionality offers additional opportunities for molecular design and modification. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
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